2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine

Beschreibung

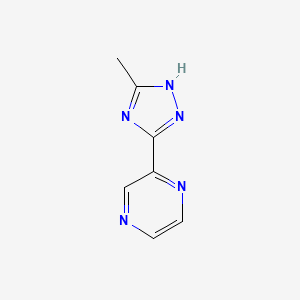

2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyrazine is a heterocyclic compound comprising a pyrazine ring linked to a 3-methyl-1H-1,2,4-triazole moiety. This structure combines aromatic nitrogen-rich systems, enabling diverse applications in medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C7H7N5 |

|---|---|

Molekulargewicht |

161.16 g/mol |

IUPAC-Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrazine |

InChI |

InChI=1S/C7H7N5/c1-5-10-7(12-11-5)6-4-8-2-3-9-6/h2-4H,1H3,(H,10,11,12) |

InChI-Schlüssel |

APIKJDSKWUQCFE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NN1)C2=NC=CN=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine typically involves the formation of the triazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a hydrazine and a nitrile group can undergo cyclization to form the triazole ring, which is then coupled with a pyrazine derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. Continuous-flow synthesis is one such method that has been developed to achieve efficient and sustainable production. This method allows for better control of reaction conditions and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Methyl-1H-1,2,4-triazol-5-yl)pyrazin kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können die elektronischen Eigenschaften der Verbindung verändern.

Substitution: Die Stickstoffatome in den Ringen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und Nucleophile wie Amine für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und Lösungsmittel, die die gewünschten Transformationen ermöglichen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate der Verbindung entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Pyrazin- oder Triazolringe anbringen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 161.16 g/mol. Its structure consists of a pyrazine ring substituted with a triazole moiety, which contributes to its biological activity. The compound can be represented by the following SMILES notation: CC1=NC(=NN1)C2=NC=CN=C2 .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit c-Met kinases, which are involved in cancer progression. One notable derivative demonstrated a half-maximal inhibitory concentration (IC50) of 0.005 µM against these kinases, making it a promising candidate for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of triazole derivatives have highlighted the potential of this compound in treating epilepsy. Certain analogs have shown efficacy in reducing seizure frequency and severity in animal models .

Case Study 1: Anticancer Research

In a preclinical study, a derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models. The results showed significant tumor regression compared to controls, supporting further development for clinical trials .

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were evaluated for their antimicrobial activity using disc diffusion methods. Several compounds exhibited zone inhibition greater than standard antibiotics, indicating their potential as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that can inhibit or activate specific biological pathways. The nitrogen atoms in the rings play a crucial role in coordinating with metal ions and facilitating these interactions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

The following table summarizes key structural analogs and their modifications:

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 3-methyl group in 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine increases logP compared to polar derivatives like sulfanyl-acetic acid conjugates (e.g., [(3-methyl-triazol-5-yl)thio]acetic acid-morpholine, logP ≈ 0.5) .

- Crystal Packing : Triazole-pyrazine hybrids exhibit intermolecular N–H⋯N hydrogen bonds and π–π interactions, critical for stability in solid-state formulations .

Biologische Aktivität

2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8N4

- Molecular Weight : 160.18 g/mol

- CAS Number : 130612-33-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to form coordination complexes with metal ions, which can modulate enzyme activity and influence cellular pathways. This interaction is crucial for its anticancer and antimicrobial properties .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines by inhibiting tumor growth through apoptosis induction and cell cycle arrest. In vitro assays have shown IC50 values ranging from 0.5 to 10 µM against different cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated significant activity against a range of pathogens, including bacteria and fungi. For example, one study reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry explored the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized several derivatives of this compound. The derivatives were tested against Mycobacterium tuberculosis and exhibited varying degrees of efficacy. One derivative showed an MIC of 0.39 µg/mL, indicating potent anti-TB activity .

Comparative Analysis with Similar Compounds

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(3-methyl-1H-1,2,4-triazol-5-yl)pyrazine, and what are the critical reaction conditions?

- Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, analogous triazole derivatives are synthesized by refluxing isopropyl esters (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by recrystallization . Key steps include precise stoichiometric control of hydrazine and optimization of reflux duration to minimize side reactions. Post-synthesis purification often employs recrystallization from polar solvents like propan-2-ol.

Q. How is the structural integrity of this compound confirmed experimentally?

- Answer : Structural validation combines elemental analysis (CHNS), ¹H-NMR, and mass spectrometry. For example, ¹H-NMR can confirm the presence of characteristic peaks for the triazole ring (e.g., singlet for triazole protons) and pyrazine substituents. High-resolution mass spectrometry (HRMS) provides molecular ion confirmation . X-ray crystallography (if crystals are obtainable) offers definitive proof of molecular geometry, as seen in related triazole-pyrazine coordination polymers .

Q. What physicochemical properties are critical for handling and storing this compound?

- Answer : Key properties include solubility (polar aprotic solvents like DMSO or DMF), melting point (determined via differential scanning calorimetry), and hygroscopicity. Stability under ambient conditions should be assessed via thermogravimetric analysis (TGA). For example, coordination polymers containing triazole-pyrazine ligands exhibit thermal stability up to 300°C, suggesting similar robustness for the parent compound .

Advanced Research Questions

Q. How can this compound be utilized in designing coordination polymers, and what structural factors influence their photoluminescent properties?

- Answer : The compound’s nitrogen-rich heterocycles act as multidentate ligands for metal ions (e.g., Cd(II)). Structural factors such as ligand flexibility, metal-ligand bond angles, and π-π stacking interactions between aromatic rings dictate network topology (e.g., 2D interpenetrated vs. 3D frameworks). Photoluminescence arises from ligand-centered transitions, modulated by metal coordination. For instance, Cd(II) complexes with triazole-pyrazine ligands exhibit tunable emission spectra dependent on ligand substituents .

Q. What contradictions exist in reported biological activities of triazole-pyrazine derivatives, and how can these be resolved methodologically?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from variations in substituents, counterions, or assay conditions. For example, potassium salts of triazole-thioacetate derivatives show higher actoprotective activity than sodium or morpholinium analogs due to improved solubility and bioavailability . Rigorous standardization of assay protocols (e.g., consistent cell lines, solvent controls) and comparative structure-activity relationship (SAR) studies are essential to resolve contradictions.

Q. What strategies are recommended for refining the crystal structure of this compound using SHELX software?

- Answer : SHELXL is optimal for small-molecule refinement. Key steps include:

- Initial structure solution via direct methods (SHELXS/SHELXD).

- Anisotropic refinement of non-H atoms, with H atoms placed geometrically.

- Validation using R-factors, displacement parameter checks, and Hirshfeld surface analysis. For macromolecules, SHELXPRO interfaces with other refinement tools. High-resolution data (≤1.0 Å) improves accuracy .

Q. How can density functional theory (DFT) calculations elucidate the electronic structure and reactivity of this compound?

- Answer : DFT methods (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For example, electron-deficient pyrazine rings may act as electrophilic centers, while triazole nitrogen atoms serve as nucleophilic sites. Solvent effects (e.g., polarizable continuum models) refine predictions of redox behavior and ligand-metal binding affinities .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for hydrazine reactions to avoid hydrolysis.

- Characterization : Combine spectroscopic and crystallographic data for unambiguous confirmation.

- Biological Assays : Include positive controls (e.g., riboxin for actoprotective studies) and dose-response curves .

- Computational Studies : Validate DFT results with experimental spectroscopic data (e.g., UV-Vis, IR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.